![molecular formula C14H21N B2486981 2-(3-Phenylpropyl)piperidine CAS No. 383128-48-1](/img/structure/B2486981.png)
2-(3-Phenylpropyl)piperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-Phenylpropyl)piperidine, also known as 3-PPP, is a synthetic compound that belongs to the class of piperidine derivatives. It was first synthesized in the 1950s and has been extensively studied for its potential use in scientific research. 3-PPP is a potent dopamine receptor agonist and has been shown to have a variety of biochemical and physiological effects.
Scientific Research Applications
Drug Designing
Piperidines are among the most important synthetic fragments for designing drugs . They play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .
Synthesis of Organic Compounds
Due to the versatile reactivity of the piperidine ring, piperidine derivatives can be used as building blocks in the synthesis of different organic compounds .
Anticancer Applications
Piperidine acts as a potential clinical agent against cancers, such as breast cancer, prostate cancer, colon cancer, lung cancer, and ovarian cancer . It shows great therapeutic potential when used alone or in combination with other drugs .
Pharmacological Applications
Piperidine derivatives have been covered extensively in the pharmaceutical applications of synthetic and natural piperidines . The latest scientific advances in the discovery and biological evaluation of potential drugs containing piperidine moiety have been noted .
Biological Activity
Piperidines have been associated with a wide range of biological activities . They have been used in multicomponent reactions, amination, annulation, and other processes .
Intra- and Intermolecular Reactions
Piperidines have been used in intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .
Mechanism of Action
Target of Action
2-(3-Phenylpropyl)piperidine, a piperidine derivative, has been found to exhibit significant anticancer potential . The primary targets of this compound are cancer cells, particularly those involved in breast cancer, prostate cancer, colon cancer, lung cancer, and ovarian cancer .
Mode of Action
The compound interacts with its targets by modulating several crucial signaling pathways essential for the establishment of cancers . It reduces the level of Bcl-2 and increases the level of Bax-2, leading to a high Bax:Bcl-2 ratio. This ratio initiates caspase 9/3 dependent apoptosis in cancer cells . In addition to maintaining a high Bax:Bcl-2 ratio, it also down-regulates CD31 expression and inhibits the G1/S phase transition of the cell cycle .
Biochemical Pathways
The compound affects several biochemical pathways. It regulates signaling pathways such as STAT-3, NF-κB, PI3k/Aκt, JNK/p38-MAPK, TGF-ß/SMAD, Smac/DIABLO, p-IκB, etc . These pathways are crucial for the survival and proliferation of cancer cells. By modulating these pathways, the compound inhibits cell migration and helps in cell cycle arrest, thereby inhibiting the survivability of cancer cells .
Result of Action
The molecular and cellular effects of the compound’s action include the initiation of apoptosis in cancer cells, inhibition of cell migration, and cell cycle arrest . These effects lead to a decrease in the survivability of cancer cells, thereby exhibiting its anticancer potential .
properties
IUPAC Name |
2-(3-phenylpropyl)piperidine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N/c1-2-7-13(8-3-1)9-6-11-14-10-4-5-12-15-14/h1-3,7-8,14-15H,4-6,9-12H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TZYMFYBXXDGLJD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCNC(C1)CCCC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.